molecular formula C18H21ClN2O B5322101 [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol

[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol

Cat. No. B5322101
M. Wt: 316.8 g/mol
InChI Key: ADUUTNQACZUKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. This compound has gained significant attention in recent years due to its ability to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is not fully understood. However, it is believed to exert its therapeutic effects through its interaction with various neurotransmitter receptors in the brain. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of depression and schizophrenia. This compound has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol in lab experiments include its high selectivity for dopamine receptors, its ability to cross the blood-brain barrier, and its potential therapeutic properties. However, there are also some limitations associated with this compound. For example, it has a short half-life, which may make it difficult to use in long-term studies. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for the research of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic properties.
2. Development of new synthetic methods for the production of this compound to increase its availability for research purposes.
3. Investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in recent years for its potential therapeutic properties. Its ability to interact with various biological targets makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing this compound is through the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Scientific Research Applications

[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol has been extensively studied for its potential therapeutic properties. It has been shown to interact with various biological targets such as dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c19-16-8-4-10-20-17(16)21-11-5-9-18(13-21,14-22)12-15-6-2-1-3-7-15/h1-4,6-8,10,22H,5,9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUUTNQACZUKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)Cl)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.